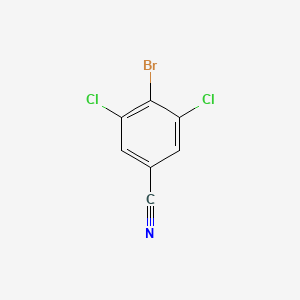

4-溴-3,5-二氯苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-3,5-dichlorobenzonitrile is a halogenated aromatic nitrile compound. While the specific compound is not directly studied in the provided papers, related halogenated benzonitriles are investigated for their reactivity and structural properties. For instance, 3,5-dibromo-4-hydroxybenzonitrile, a structurally similar compound, is studied for its biotransformation under various anaerobic conditions, indicating its potential for degradation in environmental settings . The molecular structure of 4-bromo-2,6-dichlorobenzonitrile, which differs slightly from the compound , is described as normal with interesting crystal packing features .

Synthesis Analysis

The synthesis of related compounds such as 5-bromopenta-2,4-diynenitrile is reported, which is synthesized from commercially available compounds and can react with secondary amines to form stable products . This indicates that the synthesis of halogenated benzonitriles, including 4-Bromo-3,5-dichlorobenzonitrile, could potentially be achieved through similar methods, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of 4-bromo-2,6-dichlorobenzonitrile is described, with a notable feature being the short distance between the nitrogen and bromine atoms in adjacent molecules, suggesting an interaction between the Lewis base (CN) and the Lewis acid (Br) . This insight into the molecular interactions could be relevant for understanding the structure of 4-Bromo-3,5-dichlorobenzonitrile.

Chemical Reactions Analysis

The reactivity of halogenated benzonitriles is demonstrated in the biotransformation of 3,5-dibromo-4-hydroxybenzonitrile under various anaerobic conditions, leading to reductive debromination and further transformation to phenol and ultimately carbon dioxide . Additionally, the reactivity of 5-bromopenta-2,4-diynenitrile with terminal alkynes in the presence of catalysts to form diene and benzofulvene scaffolds is reported . These studies suggest that 4-Bromo-3,5-dichlorobenzonitrile may also undergo interesting chemical reactions, particularly in the presence of suitable reactants and catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-3,5-dichlorobenzonitrile are not directly reported in the provided papers. However, the properties of similar compounds, such as the crystal packing of 4-bromo-2,6-dichlorobenzonitrile , and the reactivity of 5-bromopenta-2,4-diynenitrile , provide some context for what might be expected for 4-Bromo-3,5-dichlorobenzonitrile. The presence of halogen atoms in these compounds is likely to influence their physical properties, such as melting points and solubility, as well as their reactivity in chemical reactions.

科学研究应用

晶体结构和分子相互作用

- 已经研究了相关化合物 4-溴-2,6-二氯苯甲腈 的分子结构,突出了有趣的特征,例如分子之间的短距离,这表明不同分子成分之间的相互作用 (Britton,1997)。

植物中的除草剂抗性

- 研究已经探索了使用特定的细菌基因 (bxn) 来赋予转基因烟草植物对溴苯腈的抗性。这种方法代表了开发抗除草剂作物的一项重大进展 (Stalker、McBride 和 Malyj,1988)。

生物转化和环境影响

- 研究已经调查了溴苯腈的厌氧生物降解性,研究了它如何在不同的环境条件下分解。这项研究对于了解这种化合物的环境影响至关重要 (Knight、Berman 和 Häggblom,2003)。

- 各种细菌物种对溴苯腈的代谢一直是研究的主题,提供了有关这种除草剂如何在环境中分解的见解 (McBride、Kenny 和 Stalker,1986)。

在微生物降解中的应用

- 已经研究了不同土壤微生物对溴苯腈和相关化合物的降解,在生物修复和环境清理工作中提供了潜在的应用 (Vosahlova、Pavlů、Vosáhlo 和 Brenner,1997)。

对植物的光毒作用

- 研究还研究了溴苯腈的作用模式及其对植物光合作用的影响,这对于了解其除草剂特性至关重要 (Szigeti、Tóth 和 Paless,1982)。

合成和化学性质

- 研究集中在溴苯腈及其衍生物的合成和性质上,这对于开发新的化学工艺和产品非常重要 (Ioannidou 和 Koutentis,2011)。

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation as well as respiratory irritation .

作用机制

Target of Action

It is known that dichlorobenzonitriles and their derivatives are multi-functional organic intermediates with a wide variety of applications in many areas, including herbicides, pesticides, medicines, dyes, engineering plastics, photosensitive materials, and more .

Mode of Action

It is known that dichlorobenzonitriles can be prepared via various routes, including traditional sandmeyer reaction, cyanidation of halogenated aromatics, reaction of aromatic aldehyde or carboxylic acid with amino compounds, dehydration of amide or aldoxime, and catalytic ammoxidation of benzyl alcohols or methyl aromatics .

Biochemical Pathways

It is known that dichlorobenzonitriles can be used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

It is known that the compound is a powder at room temperature .

Result of Action

It is known that dichlorobenzonitriles and their derivatives have a wide variety of applications in many areas, indicating that they can interact with a range of molecular and cellular targets .

Action Environment

It is known that the compound is stable at room temperature .

属性

IUPAC Name |

4-bromo-3,5-dichlorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2N/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSCSZAITFCOOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101302072 |

Source

|

| Record name | 4-Bromo-3,5-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1160574-40-2 |

Source

|

| Record name | 4-Bromo-3,5-dichlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160574-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,5-dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1286517.png)